1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine
Description
Chemical Classification and Historical Context
This compound belongs to the extensive class of indole-sulfonamide derivatives, which have gained considerable attention in medicinal chemistry due to their diverse biological activities and structural versatility. The compound is officially designated with Chemical Abstracts Service number 1339796-41-6 and follows the International Union of Pure and Applied Chemistry naming convention as 1-methylsulfonyl-2,3-dihydroindol-4-amine. This classification places the molecule within the broader category of heterocyclic building blocks, specifically those containing both nitrogen-containing aromatic systems and sulfonamide functional groups.
The historical development of indole-sulfonamide compounds can be traced to the recognition of indole as a privileged scaffold in drug discovery, with the indole nucleus serving as a core structure in numerous natural products and pharmaceuticals. The incorporation of sulfonamide groups into indole frameworks represents a strategic approach to enhance biological activity and improve pharmacological properties. Research has demonstrated that indole derivatives possess unique structural mimicry capabilities, allowing them to interact with various biological targets through multiple binding modes.
The compound's positioning within the 2,3-dihydroindole subfamily is particularly significant, as these saturated indole derivatives offer distinct conformational flexibility compared to their fully aromatic counterparts. This structural characteristic has been exploited in the synthesis of compounds with neuroprotective and antioxidant properties, establishing 2,3-dihydroindoles as promising agents for pharmaceutical applications.
Structural Features and Significance in Indole Chemistry
The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that contributes to its chemical significance and potential biological activities. The compound features a bicyclic 2,3-dihydroindole core system with selective functionalization at specific positions, creating a molecule with both structural complexity and synthetic accessibility. The presence of the methanesulfonyl group at the nitrogen position provides a protective and activating functionality that influences both the electronic properties and reactivity patterns of the indole system.
The 4-amino substitution pattern represents a strategically important modification that introduces additional hydrogen bonding capabilities and potential sites for further chemical elaboration. This positioning allows for favorable interactions with biological targets, as demonstrated in related indole-sulfonamide derivatives that exhibit significant anticancer and antimalarial activities. The amino group at the 4-position also provides opportunities for the formation of hydrogen bonds with protein residues, which is crucial for biological activity in indole-based compounds.
The simplified molecular input line entry system representation CS(=O)(=O)N1CCC2=C(C=CC=C21)N clearly illustrates the compound's structural connectivity, showing the methanesulfonyl group attached to the nitrogen of the saturated five-membered ring, while the amino group is positioned on the benzene ring portion of the bicyclic system. This arrangement creates a molecule with distinct hydrophobic and hydrophilic regions, contributing to its potential for diverse biological interactions.
Comparative analysis with related compounds in the indole-sulfonamide family reveals that the specific substitution pattern of this compound represents an optimized structure for maintaining both stability and reactivity. The 2,3-dihydro modification reduces the aromaticity of the five-membered ring, providing conformational flexibility that can be advantageous for biological target recognition.
| Structural Feature | Chemical Significance | Biological Relevance |
|---|---|---|
| 2,3-dihydroindole core | Conformational flexibility | Enhanced target binding |
| Methanesulfonyl group | Electronic activation | Protein interaction |
| 4-amino substitution | Hydrogen bonding capability | Receptor recognition |
| Bicyclic framework | Structural rigidity | Selective binding |
| Mixed hydrophobic/hydrophilic character | Membrane permeability | Bioavailability potential |
Current Research Landscape and Scientific Importance
The contemporary research environment surrounding this compound and related indole-sulfonamide derivatives reveals a rapidly expanding field with significant implications for drug discovery and development. Recent investigations have demonstrated that compounds containing indole and sulfonamide moieties exhibit substantial anticancer activity, acting as inhibitors against multiple protein targets involved in cellular proliferation and survival pathways. These findings have positioned such compounds as valuable lead structures for the development of novel therapeutic agents.
Quantitative structure-activity relationship studies have provided crucial insights into the molecular properties that govern the biological activities of indole-sulfonamide derivatives. Research has identified that factors such as molecular mass, charge distribution, polarizability, van der Waals volume, and electronegativity serve as key determinants of biological activity. These computational analyses have enabled the rational design of new compounds with predicted enhanced activities, demonstrating the importance of this compound as a reference structure for optimization efforts.
Molecular docking studies have revealed specific binding interactions between indole-sulfonamide compounds and their protein targets, showing that hydrophobic moieties such as aromatic rings and halogen atoms play essential roles in accommodating these molecules within active sites of target proteins. The research has identified crucial hydrogen bond interactions between functional groups including the indole ring, sulfonyl groups, and amino substituents with specific protein residues, providing detailed mechanistic insights into the mode of action of these compounds.
The synthetic accessibility of this compound and related derivatives has been enhanced through the development of transition metal-free amination protocols, which allow for efficient construction of the indole framework from readily available starting materials. These synthetic advances have facilitated broader exploration of the chemical space around this compound class, enabling the preparation of diverse analogs for biological evaluation.
Current research trends indicate growing interest in the application of indole-sulfonamide derivatives as carbonic anhydrase inhibitors, with specific selectivity for tumor-associated isoforms. This research direction has revealed that compounds with sulfonamide functionalities can achieve nanomolar inhibition constants against target enzymes, highlighting the therapeutic potential of appropriately designed indole-sulfonamide structures.
| Research Area | Key Findings | Scientific Impact |
|---|---|---|
| Anticancer Activity | Inhibition of multiple cancer cell lines | Lead compound identification |
| Quantitative Structure-Activity Relationships | Identification of key molecular descriptors | Rational drug design |
| Molecular Docking | Detailed protein-ligand interactions | Mechanistic understanding |
| Synthetic Methodology | Metal-free amination protocols | Improved accessibility |
| Enzyme Inhibition | Nanomolar inhibition constants | Therapeutic potential validation |
Properties
IUPAC Name |
1-methylsulfonyl-2,3-dihydroindol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-14(12,13)11-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJPZDQGLGZHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339796-41-6 | |
| Record name | 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Core Formation
Typical starting materials include substituted indoles or indoline derivatives (2,3-dihydroindoles). The dihydroindole ring can be prepared by reduction of indole or via cyclization reactions involving appropriate precursors such as indole-3-carboxaldehydes or related intermediates.
Methanesulfonylation of the Nitrogen Atom
The methanesulfonyl group is introduced by reacting the dihydroindole nitrogen with methanesulfonyl chloride (mesyl chloride) or methanesulfonamide reagents under basic conditions.
A representative procedure involves stirring the dihydroindole derivative with methanesulfonamide in the presence of potassium carbonate (K2CO3) in anhydrous dimethylformamide (DMF) at room temperature for 2 hours. This results in selective sulfonylation at the nitrogen atom.
Purification is typically performed by extraction with ethyl acetate, washing with acid and base solutions to remove impurities, drying over sodium sulfate, and final chromatographic purification.
Functionalization at the 4-Amino Position
The 4-position amine can be introduced or revealed by:
Nucleophilic substitution reactions on pre-functionalized intermediates such as Morita–Baylis–Hillman (MBH) acetates, which are reacted with methanesulfonamide under basic conditions to yield the desired sulfonylated dihydroquinoline analogs.
Alternative approaches involve the use of amino acid methyl esters or hydrazine derivatives to induce cyclization and amination at the 4-position, often under reflux in methanol or other solvents.
General Synthetic Procedure Example
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Starting dihydroindole + Methanesulfonamide + K2CO3 in DMF, RT, 2h | Sulfonylation of nitrogen | Formation of N-methanesulfonyl dihydroindole intermediate |
| 2 | MBH acetate intermediate + Nucleophile (methanesulfonamide) + K2CO3 in DMF, RT | Nucleophilic substitution at 4-position | Formation of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine |
| 3 | Workup: extraction with EtOAc, acid/base washes, drying | Purification | Isolated pure product |
Research Findings and Analytical Data
The reaction progress is monitored by thin-layer chromatography (TLC) using solvent systems such as 10-20% ethyl acetate in hexane.
Purity and structure confirmation are achieved by NMR spectroscopy (1H and 13C), FTIR, and mass spectrometry. Typical NMR signals confirm the dihydroindole ring, methanesulfonyl group, and amine functionalities.
Reaction yields for the sulfonylation and amination steps are generally high (70-98%), depending on the substrate and reaction conditions.
The use of mild bases like K2CO3 in polar aprotic solvents (DMF) at room temperature favors selective substitution without side reactions.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Sulfonylation via methanesulfonamide + K2CO3 in DMF | Methanesulfonamide, K2CO3, DMF | Room temp, 2 h | Mild, high selectivity, good yields | Requires anhydrous conditions |
| MBH acetate nucleophilic substitution | MBH acetate intermediate, methanesulfonamide, K2CO3 | Room temp, 2 h | Direct functionalization at 4-position | Synthesis of MBH acetate intermediate necessary |
| Cyclization with amino acid esters or hydrazine derivatives | Amino acid methyl esters, hydrazine hydrate | Reflux in methanol or acetonitrile | Enables ring closure and amine introduction | Longer reaction times, elevated temperatures |
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
1-Methanesulfonyl-2,3-dihydro-1H-indol-4-amine has been investigated for several applications across different scientific domains:
Chemistry
- Building Block for Synthesis: This compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for the creation of various derivatives that can be utilized in further chemical reactions.
Biology
- Biological Activities: Research indicates that this compound may exhibit antimicrobial, antiviral, and anticancer properties. Studies are ongoing to explore its mechanisms of action and efficacy against various pathogens and cancer cell lines .
Medicine
- Therapeutic Potential: There is growing interest in the use of this compound as a therapeutic agent. It has been associated with potential treatments for psychiatric disorders due to its interaction with dopamine D4 receptors and serotonin receptors (5-HT2A), which are implicated in conditions such as schizophrenia and anxiety disorders .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against several cancer cell lines. The compound demonstrated significant cytotoxic effects, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction through specific signaling pathways .
Case Study 2: Neuropharmacology
In a pharmacological study, this compound was evaluated for its affinity towards dopamine D4 and serotonin receptors. Results indicated that it could serve as a partial agonist or antagonist at these receptors, providing a basis for developing new treatments for psychotic disorders without the typical side effects associated with conventional antipsychotics .
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes . The indole moiety also plays a crucial role in its biological activity by facilitating binding to target proteins and modulating their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights:
Substituent Position :
- The position of the sulfonamide group (e.g., at indoline position 1 vs. aniline in ) significantly impacts electronic properties and steric interactions. For instance, the target compound’s sulfonamide at position 1 may favor interactions with polar enzyme pockets, whereas the tolyl group in enhances membrane permeability.
Biological Activity :
- Compounds like DX-03-12 () demonstrate IDO1 inhibition (IC₅₀ < 100 nM), suggesting that sulfonamide-substituted indolines with optimized substituents could achieve similar efficacy .
Synthetic Accessibility :
- The target compound’s synthesis mirrors established sulfonylation protocols for indoline amines , whereas derivatives with complex heterocycles (e.g., oxazole in ) require multi-step functionalization.
Biological Activity
1-Methanesulfonyl-2,3-dihydro-1H-indol-4-amine is a compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol. This compound has garnered attention in the scientific community due to its unique chemical structure and potential biological activities, including antimicrobial, antiviral, and anticancer properties.
The synthesis of this compound typically involves the reaction of indole derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the sulfonamide linkage, which is crucial for the compound's biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group in the compound is known to interact with various enzymes and receptors, potentially leading to inhibition or activation of key biological pathways. This mechanism may contribute to its observed antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has been tested against Staphylococcus aureus (including methicillin-resistant strains) and Mycobacterium tuberculosis , showing promising results in inhibiting bacterial growth . The compound's effectiveness in preventing biofilm formation in S. aureus further underscores its potential as an antimicrobial agent.
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity. It has been evaluated for its cytotoxic effects on several cancer cell lines, demonstrating the ability to induce apoptosis in malignant cells. The specific pathways involved in these effects are still under investigation but may include modulation of cell cycle regulators and apoptosis-related proteins .
Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of S. aureus and Mycobacterium tuberculosis , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on the anticancer potential of indole derivatives, this compound was shown to exhibit cytotoxic effects on human cancer cell lines. The study highlighted its ability to induce cell death through apoptosis mechanisms, suggesting its potential as a therapeutic agent in cancer treatment .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1-methanesulfonyl-2,3-dihydro-1H-indol-4-amine, and how can reaction efficiency be validated?
Answer: The synthesis typically involves multi-step protocols, starting with functionalization of the indole core. A common approach is sulfonylation of the indole nitrogen using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane. Reaction efficiency can be validated via thin-layer chromatography (TLC) and monitored using LC-MS to track intermediate formation. Post-synthesis purification via column chromatography or recrystallization ensures product integrity. Yield optimization may require temperature control (0–25°C) and inert atmospheres to prevent side reactions like oxidation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming structural integrity, particularly the methanesulfonyl group (δ ~3.0 ppm for CH3SO2) and dihydroindole protons (δ ~2.8–3.5 ppm for CH2 groups) .
- LC-MS (ESI): Provides molecular ion confirmation ([M+H]+ or [M-H]-) and purity assessment. For example, a molecular ion at m/z 239.1 corresponds to the exact mass of the compound .
- Infrared Spectroscopy (IR): Peaks at 1150–1300 cm⁻¹ confirm sulfonyl (SO2) stretching vibrations .
Q. What storage conditions are recommended to maintain the compound’s stability?
Answer: Store under inert gas (argon or nitrogen) at -20°C in airtight, light-resistant containers. Avoid exposure to moisture, as hydrolysis of the sulfonamide group can occur. Stability under accelerated conditions (40°C/75% RH for 1–3 months) should be tested via HPLC to detect degradation products like indole-4-amine or methanesulfonic acid derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Answer: Contradictions often arise from assay variability (e.g., cell lines, concentrations). To address this:
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use programs like AutoDock Vina to model binding poses in protein active sites (e.g., serotonin receptors or kinases). Focus on key interactions: the sulfonyl group with arginine residues and the indole NH with hydrophobic pockets .
- MD Simulations: Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds and conformational changes .
Q. How can structure-activity relationship (SAR) studies optimize selectivity for related targets?
Answer:
- Core Modifications: Introduce substituents at the indole 5- or 7-positions to sterically block off-target binding.
- Sulfonyl Group Tweaks: Replace methanesulfonyl with bulkier groups (e.g., cyclopropylsulfonyl) to enhance selectivity for enzymes with larger binding pockets.
- Pharmacokinetic Profiling: Test metabolic stability in liver microsomes to prioritize analogs with reduced CYP450 interactions .
Q. What strategies identify degradation products under stress conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (80°C), UV light (254 nm), and acidic/alkaline conditions.
- LC-HRMS: Identify degradation products via high-resolution mass spectrometry (e.g., methanesulfonic acid adducts or ring-opened indole derivatives).
- Isolation and NMR: Purify major degradants using preparative HPLC and confirm structures via 2D NMR (COSY, HSQC) .
Q. What are best practices for validating purity in complex biological matrices?
Answer:
- Solid-Phase Extraction (SPE): Use C18 cartridges to isolate the compound from plasma or tissue homogenates.
- LC-MS/MS with Internal Standards: Deuterated analogs (e.g., d4-methanesulfonyl) improve quantification accuracy.
- Matrix Effects Testing: Compare calibration curves in buffer vs. biological matrices to assess ion suppression/enhancement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
